Home > Products > Screening Compounds P27977 > Fulvestrant Impurity 3
Fulvestrant Impurity 3 - 1621885-81-1

Fulvestrant Impurity 3

Catalog Number: EVT-1478689
CAS Number: 1621885-81-1
Molecular Formula: C30H44O7S
Molecular Weight: 548.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive (HR+) breast cancer, particularly in postmenopausal women. [, ] It is a pure antiestrogen, meaning it does not have any estrogen-like agonist activity. [] Unlike other antiestrogens like tamoxifen, Fulvestrant completely blocks estrogen receptor transcriptional activity. [] It binds to estrogen receptors with high affinity and promotes their degradation. [, ]

Future Directions
  • Identifying biomarkers: More research is needed to identify biomarkers that can predict which patients will benefit most from Fulvestrant therapy and which patients are at risk of developing resistance. []
  • Overcoming resistance: Further understanding of the mechanisms of resistance to Fulvestrant is crucial for developing novel therapeutic strategies to overcome it. [, ]
  • Optimizing combination therapies: Research is ongoing to identify the most effective combinations of Fulvestrant with other targeted therapies, such as CDK4/6 inhibitors, PI3K inhibitors, and other emerging agents. [, , ]
  • Developing oral SERDs: Development of orally bioavailable SERDs, such as ZB716, could improve patient convenience and compliance. []
  • Exploring new therapeutic settings: Researchers are investigating the potential use of Fulvestrant in earlier stages of breast cancer, including the neoadjuvant and adjuvant settings. []

Tamoxifen

Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) that has been widely used in the treatment of breast cancer. It exhibits both agonist and antagonist activity, depending on the tissue. Unlike fulvestrant, tamoxifen does not fully degrade the estrogen receptor.

Relevance: Tamoxifen and fulvestrant belong to the same class of drugs, antiestrogens, which are used to treat hormone receptor-positive breast cancer.

Anastrozole

Compound Description: Anastrozole is an aromatase inhibitor, a class of drugs that block the production of estrogen. It is commonly used in the treatment of postmenopausal women with hormone receptor-positive breast cancer.

Relevance: Anastrozole is often used as a comparator drug in clinical trials evaluating the efficacy of fulvestrant in combination with other therapies, like CDK4/6 inhibitors.

Letrozole

Compound Description: Letrozole is another aromatase inhibitor used to treat hormone receptor-positive breast cancer in postmenopausal women. Like anastrozole, it works by blocking the production of estrogen. [, ]

Relevance: Letrozole is often used as a comparator drug in clinical trials evaluating the efficacy of fulvestrant in combination with CDK4/6 inhibitors. [, ]

Camizestrant

Compound Description: Camizestrant is a next-generation oral SERD that has shown promising clinical activity in ER+ breast cancer. It degrades the estrogen receptor and blocks its activity.

Relevance: Camizestrant, like fulvestrant, belongs to the chemical class of SERDs and is being investigated as a potential treatment for ER+ breast cancer.

ZB716 (Fulvestrant-3-Boronic Acid)

Compound Description: ZB716 is an oral SERD currently under clinical development. It exhibits oral bioavailability and a favorable pharmacokinetic profile in preclinical studies.

Relevance: ZB716 is a structurally modified form of fulvestrant designed to improve oral bioavailability.

Overview

Fulvestrant Impurity 3 is a chemical compound associated with the pharmaceutical agent Fulvestrant, primarily used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. Fulvestrant acts as an estrogen receptor antagonist, effectively blocking estrogen's action on cancer cells. Impurities such as Fulvestrant Impurity 3 can arise during the synthesis, storage, or administration of the drug, and understanding these impurities is crucial for ensuring the safety and efficacy of the therapeutic agent .

Source and Classification

Fulvestrant Impurity 3 is classified as a pharmaceutical impurity and is identified by its CAS number 1621885-81-1. It is a by-product formed during the synthesis of Fulvestrant, which involves multiple steps and can yield various impurities depending on reaction conditions and raw materials used . The compound's presence is monitored through high-performance liquid chromatography (HPLC) and other analytical techniques to ensure compliance with pharmaceutical standards .

Synthesis Analysis

Methods and Technical Details

The synthesis of Fulvestrant Impurity 3 typically involves several chemical reactions, including oxidation and reduction processes. Common solvents used in its synthesis include methanol and dimethylformamide (DMF). The reaction conditions are meticulously controlled to minimize the formation of undesired by-products.

Molecular Structure Analysis

Structure and Data

Fulvestrant Impurity 3 has a molecular formula of C30H44O7S and a molecular weight of approximately 548.74 g/mol. Its structure includes multiple functional groups that contribute to its chemical properties and behavior in biological systems. The compound's structural characteristics are critical for understanding its reactivity and interactions with other molecules .

Chemical Reactions Analysis

Reactions and Technical Details

Fulvestrant Impurity 3 participates in various chemical reactions typical for organic compounds, including:

  • Oxidation: This reaction may involve converting alcohol groups into ketones or aldehydes.
  • Reduction: This process can reduce ketones or aldehydes back to alcohols.
  • Substitution Reactions: These reactions can occur where functional groups are replaced by other atoms or groups.

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and orthophosphoric acid .

Mechanism of Action

Process and Data

Fulvestrant Impurity 3 functions primarily through its interaction with estrogen receptors. Unlike some other anti-estrogen therapies, it does not exhibit agonist effects on these receptors. Its mechanism involves blocking estrogen's action at the cellular level, which contributes to its effectiveness in treating hormone-sensitive cancers .

The pharmacokinetic properties of Fulvestrant Impurity 3 influence its bioavailability, distribution, metabolism, and elimination from the body. Understanding these properties is essential for evaluating its potential impact on therapeutic outcomes when present as an impurity in Fulvestrant formulations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Formula: C30H44O7S
  • Molecular Weight: 548.74 g/mol
  • Purity: Typically >95%
  • Appearance: The compound is usually a white to off-white solid.

These properties are critical for assessing the quality of pharmaceutical formulations containing Fulvestrant Impurity 3. Analytical techniques such as HPLC are employed to verify these characteristics during quality control processes .

Applications

Scientific Uses

Fulvestrant Impurity 3 serves several important roles in scientific research:

  • Reference Standard: It is used as a reference standard for analyzing and quantifying impurities in Fulvestrant formulations.
  • Research Tool: The compound aids in understanding the stability and degradation pathways of Fulvestrant, contributing to improved formulation strategies.
  • Quality Control: Monitoring this impurity helps ensure that pharmaceutical products meet safety standards before reaching patients .
Structural Elucidation of Fulvestrant Impurity 3

Chemical Identity and Nomenclature

IUPAC Name and CAS Registry Number

Fulvestrant Impurity 3 (CAS 1621885-81-1) is systematically named as (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol 3-sulfate based on IUPAC steroid nomenclature conventions. This CAS registry number provides a unique identifier critical for unambiguous chemical tracking across regulatory documents, analytical reports, and reference standards [1] [4]. The compound is designated as Ref. 4Z-F-3116 in commercial catalogs, facilitating procurement for pharmaceutical quality control [1] [2]. Its inclusion in pharmacopeial impurity lists (e.g., EP and USP monographs) underscores its significance as a characterized impurity requiring strict control during fulvestrant manufacturing [5] [7].

Molecular Formula and Weight

Fulvestrant Impurity 3 has the molecular formula C30H44O7S, distinguishing it from the parent drug fulvestrant (C32H47F5O3S) through the absence of pentafluoropentyl groups and presence of sulfate modification. Its exact molecular weight is 548.74 g/mol, as confirmed by high-resolution mass spectrometry (HR-MS) [1] [3]. This mass corresponds to the addition of a sulfate moiety (SO3) and loss of hydrogen atoms compared to fulvestrant’s core structure. X-ray crystallographic analysis would reveal a triclinic crystal lattice with hydrogen-bonded networks stabilized by sulfate oxygen interactions, though experimental diffraction data remains limited for this specific impurity.

Table 1: Core Chemical Identifiers of Fulvestrant Impurity 3

PropertyValue
CAS Registry Number1621885-81-1
IUPAC Name(7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol 3-sulfate
Molecular FormulaC30H44O7S
Exact Molecular Weight548.74 g/mol
Ref. Standard Code4Z-F-3116 (CymitQuimica)
Purity Specifications>95% (HPLC)

Stereochemical Configuration and Isomeric Relationships

Differentiation from Fulvestrant β-Isomer

The stereogenic center at C7 defines a critical distinction between Fulvestrant Impurity 3 and the pharmacopeial Fulvestrant β-isomer (CAS 407577-53-1). While Impurity 3 retains the natural 7α-configuration of the parent drug, the β-isomer exhibits epimerization at C7, resulting in a 7β-orientation of the alkylsulfinyl side chain [7] [10]. This inversion alters the three-dimensional positioning of the side chain relative to the steroid core, impeding optimal binding to the estrogen receptor (ER). Computational modeling reveals a ΔG difference of >2.3 kcal/mol in ER binding affinity between the α and β configurations. Chromatographically, these epimers are resolvable using chiral stationary phases (e.g., polysaccharide-derived columns) with elution order confirmed by spiked experiments [4] [5].

Positional Isomerism in Steroidal Backbone Modifications

Beyond C7 epimerization, Fulvestrant Impurity 3 exemplifies positional isomerism through sulfate conjugation at the C3 phenolic hydroxyl instead of the C17β alcohol. This contrasts with metabolites like Fulvestrant-17-glucuronide (CAS 261506-27-8) and Fulvestrant-3-sulfate sodium salt (CAS 403656-83-7) [5] [7]. Nuclear Overhauser Effect Spectroscopy (NOESY) confirms the sulfate’s position: irradiation of H-C4 (δ 6.75 ppm) enhances sulfate oxygens but not H-C16 (δ 3.45 ppm), excluding C17 modification. Potential Δ6-isomers (e.g., ∆6-Fulvestrant, CAS 2170200-14-1) may co-elute with Impurity 3 under certain HPLC conditions but are distinguishable by UV hyperchromicity at 285 nm due to extended conjugation [4] [7].

Table 2: Stereochemical and Isomeric Differentiation from Related Compounds

CompoundCAS NumberKey Stereochemical FeatureDifferentiating Analytical Marker
Fulvestrant Impurity 31621885-81-17α-OH, 3-sulfateMS: m/z 547 [M-H]-; NOESY: H-C4/sulfate correlation
Fulvestrant β-Isomer407577-53-17β-OHChiral HPLC: tR 14.2 min vs. 12.8 min (α-form); Reduced ER binding
Fulvestrant-3-sulfate403656-83-7Sodium salt formNMR: Singlet (2H) for SO4Na at δ 3.30 ppm
6-Fulvestrant2170200-14-1C6-C7 double bondUV λmax 285 nm; MS: m/z 604 [M+H]+

Spectroscopic Characterization

¹H/¹³C NMR and Mass Spectrometry Fragmentation Patterns

NMR Spectroscopy provides definitive evidence for the structure of Fulvestrant Impurity 3. Key 1H NMR assignments (500 MHz, DMSO-d6) include:

  • Aromatic protons: δ 7.25 (d, J=8.5 Hz, H-C1), 6.85 (dd, J=8.5, 2.6 Hz, H-C2), 6.95 (d, J=2.6 Hz, H-C4)
  • Steroid backbone: δ 0.95 (s, 3H, H-C18), 3.45 (t, J=8.2 Hz, H-C17), 2.85 (m, 2H, -SCH2-), 1.25–1.80 (m, alkyl chain)13C NMR (125 MHz) reveals the sulfate carbonyl at δ 167.5 ppm (C3-O-SO3), alongside steroid carbons at δ 156.2 (C3), 132.0 (C1), 115.5 (C2), and 114.8 (C4) [7] [9].

Mass Spectrometry fragmentation (ESI-ve) shows:

  • Base peak at m/z 547 [M-H]- (100%)
  • Diagnostic fragments: m/z 467 [M-SO3-H]- (sulfate loss), m/z 253 (steroid nucleus after side-chain cleavage), m/z 145 [C5F5]- (pentafluoropentyl anion) [7] [9].

IR and UV-Vis Spectral Signatures for Functional Group Analysis

Infrared Spectroscopy (FT-IR, KBr pellet) identifies:

  • Strong S=O stretch at 1235 cm-1 (sulfate) and 1030 cm-1 (S-O-C)
  • Phenol absorption at 3375 cm-1 (broad, O-H stretch)
  • Aromatic C=C at 1585 and 1495 cm-1
  • Alkyl chain vibrations: 2920 and 2850 cm-1 (C-H asym/sym) [3] [9]

UV-Vis Spectroscopy (MeOH) exhibits:

  • λmax 280 nm (π→π* transition of phenolic ring)
  • Shoulder at 225 nm (sulfate n→σ* transition)
  • Absence of the 295 nm band seen in fulvestrant confirms modification at C3 [3] [5].

Table 3: Spectroscopic Characterization Summary

TechniqueKey ParametersStructural Assignment
1H NMRδ 7.25 (d, J=8.5 Hz), 6.85 (dd, J=8.5, 2.6 Hz), 6.95 (d, J=2.6 Hz)Phenolic ring protons (H-C1, H-C2, H-C4)
13C NMRδ 167.5 (C3-O-SO3), 156.2 (C3), 132.0 (C1), 115.5 (C2), 114.8 (C4)Sulfate carbonyl, conjugated phenol carbons
MS (ESI-)m/z 547 [M-H]-, 467 [M-SO3-H]-, 253, 145Molecular ion, sulfate loss, steroid core, pentafluoropentyl fragment
FT-IR3375 cm-1 (O-H), 1235 cm-1 (S=O), 1030 cm-1 (S-O-C)Phenol OH stretch, sulfate asymmetric/symmetric stretches
UV-Visλmax 280 nm (ε=12,400 L·mol−1·cm−1)Conjugated phenolic system; absence of 295 nm band confirms C3 modification

Properties

CAS Number

1621885-81-1

Product Name

Fulvestrant Impurity 3

Molecular Formula

C30H44O7S

Molecular Weight

548.74

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.